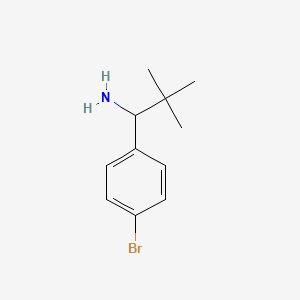

(1S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

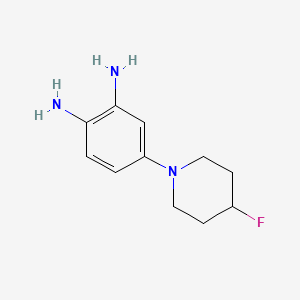

(1S)-1-(4-Bromphenyl)-2,2-dimethylpropan-1-amin ist eine organische Verbindung mit der Summenformel C11H16BrN. Es ist ein chirales Amin, d. h. es hat eine spezifische dreidimensionale Anordnung von Atomen, die nicht mit seinem Spiegelbild zur Deckung gebracht werden kann. Diese Verbindung zeichnet sich durch das Vorhandensein eines Bromatoms aus, das an einen Phenylring gebunden ist, der wiederum mit einer Dimethylpropan-1-amin-Gruppe verbunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (1S)-1-(4-Bromphenyl)-2,2-dimethylpropan-1-amin beinhaltet typischerweise die folgenden Schritte:

Bromierung: Das Ausgangsmaterial, 4-Bromphenyl, wird unter Verwendung von Brom in Gegenwart eines Katalysators wie Eisen oder Aluminiumbromid bromiert.

Aminierung: Das bromierte Produkt wird anschließend einer Aminierung mit einer geeigneten Aminquelle wie Ammoniak oder einem Aminen-Derivat unter kontrollierten Bedingungen unterzogen, um die gewünschte Aminverbindung zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann großtechnische Bromierungs- und Aminierungsprozesse umfassen, bei denen kontinuierliche Fließreaktoren verwendet werden, um eine effiziente und konsistente Produktion zu gewährleisten. Die Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, werden optimiert, um den Ertrag und die Reinheit zu maximieren.

Analyse Chemischer Reaktionen

Reaktionstypen

(1S)-1-(4-Bromphenyl)-2,2-dimethylpropan-1-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Amin-Derivate zu erhalten.

Substitution: Das Bromatom im Phenylring kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydroxid oder andere starke Basen in einem organischen Lösungsmittel.

Hauptprodukte

Oxidation: Entsprechende Oxide oder Hydroxyl-Derivate.

Reduktion: Reduzierte Amin-Derivate.

Substitution: Substituierte Phenyl-Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

(1S)-1-(4-Bromphenyl)-2,2-dimethylpropan-1-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit biologischen Molekülen.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer bei der Synthese pharmazeutischer Verbindungen.

Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Herstellung von Agrochemikalien und anderen Industrieprodukten eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von (1S)-1-(4-Bromphenyl)-2,2-dimethylpropan-1-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren in biologischen Systemen. Das Bromatom und die Aminogruppe spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, was zu verschiedenen biochemischen Wirkungen führt. Die genauen Pfade und molekularen Interaktionen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (1S)-1-(4-Bromphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dion

- Tetrakis[(S)-[(1S)-1-(4-Bromphenyl)-2,2-diphenylcyclopropancarboxylato]dirhodium(II)

Einzigartigkeit

(1S)-1-(4-Bromphenyl)-2,2-dimethylpropan-1-amin ist aufgrund seiner spezifischen chiralen Konfiguration und des Vorhandenseins sowohl eines Bromatoms als auch einer Dimethylpropan-1-amin-Gruppe einzigartig. Diese Kombination von Strukturmerkmalen verleiht ihm besondere chemische und biologische Eigenschaften, die es für verschiedene Forschungs- und Industrieanwendungen wertvoll machen.

Eigenschaften

Molekularformel |

C11H16BrN |

|---|---|

Molekulargewicht |

242.16 g/mol |

IUPAC-Name |

1-(4-bromophenyl)-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C11H16BrN/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10H,13H2,1-3H3 |

InChI-Schlüssel |

HVHDNWRPTXKTFJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C(C1=CC=C(C=C1)Br)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12089029.png)

![(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12089044.png)

![2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol](/img/structure/B12089046.png)